molecular formula C5H10O2 B565004 3-Acetopropanol-d4 CAS No. 1215544-11-8

3-Acetopropanol-d4

Cat. No.: B565004
CAS No.: 1215544-11-8
M. Wt: 106.157
InChI Key: JSHPTIGHEWEXRW-BYUTVXSXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetopropanol-d4 typically involves the deuteration of 3-acetopropanol. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound in high purity. The deuteration process is optimized to maximize yield and minimize the presence of non-deuterated impurities .

Chemical Reactions Analysis

Types of Reactions

3-Acetopropanol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

3-Acetopropanol-d4 exerts its effects primarily through its interaction with alcohol dehydrogenase. The deuterium atoms in the compound provide a unique isotopic signature that allows researchers to study enzyme-catalyzed reactions with high precision. The molecular targets include the active sites of enzymes involved in alcohol metabolism, and the pathways involve the conversion of alcohols to aldehydes or ketones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies. This makes it a valuable tool in various scientific disciplines .

Properties

IUPAC Name

4,4,5,5-tetradeuterio-5-hydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h6H,2-4H2,1H3/i2D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHPTIGHEWEXRW-BYUTVXSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)C)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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